
2-(1,3-thiazol-4-yl)propanoic acid
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Overview
Description
2-(1,3-thiazol-4-yl)propanoic acid is an organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .
Preparation Methods
The synthesis of 2-(1,3-thiazol-4-yl)propanoic acid typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of thiazole derivatives followed by hydrolysis to yield the desired acid . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(1,3-thiazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring. Common reagents used in these reactions include halogens, acids, and bases.
Scientific Research Applications
2-(1,3-thiazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Medicine: Some thiazole derivatives are used in the development of drugs for various diseases.
Industry: Thiazole compounds are used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-thiazol-4-yl)propanoic acid involves its interaction with biological molecules. The thiazole ring can participate in various biochemical pathways, potentially activating or inhibiting enzymes and receptors. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
2-(1,3-thiazol-4-yl)propanoic acid can be compared with other thiazole derivatives such as:
Dabrafenib: An anticancer drug containing a thiazole nucleus.
Dasatinib: Another anticancer drug with a thiazole ring.
Patellamide A: A natural product with a thiazole moiety. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties that differentiate it from other thiazole derivatives.
Properties
CAS No. |
1190392-81-4 |
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Molecular Formula |
C6H7NO2S |
Molecular Weight |
157.19 g/mol |
IUPAC Name |
2-(1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H7NO2S/c1-4(6(8)9)5-2-10-3-7-5/h2-4H,1H3,(H,8,9) |
InChI Key |
FMZBIKUWVVQHQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC=N1)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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